molecular formula C7H10N2 B11924898 1,2-Diazaspiro[4.4]nona-1,3-diene CAS No. 191332-88-4

1,2-Diazaspiro[4.4]nona-1,3-diene

Cat. No.: B11924898
CAS No.: 191332-88-4
M. Wt: 122.17 g/mol
InChI Key: ZYTAAAFDDCKEDZ-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[44]nona-1,3-diene is a heterocyclic compound characterized by a spirocyclic structure, where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diazaspiro[4.4]nona-1,3-diene can be synthesized through several methods. One common approach involves the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives. The resulting products react with hydrazine hydrate to form pyrazolecarbohydrazide derivatives, which undergo intramolecular cyclization upon treatment with hydrochloric acid and acetic acid to yield this compound .

Industrial Production Methods

While specific industrial production methods for 1,2-Diazaspiro[4

Chemical Reactions Analysis

Types of Reactions

1,2-Diazaspiro[4.4]nona-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted diazaspiro compounds, which can be further functionalized for specific applications .

Scientific Research Applications

1,2-Diazaspiro[4.4]nona-1,3-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diazaspiro[4.4]nona-1,3-diene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its spirocyclic structure allows it to participate in unique cyclization reactions, which are crucial for its biological activity. The exact molecular pathways involved are still under investigation, but it is known to interact with enzymes and proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diazaspiro[4.4]nona-1,3-diene is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

191332-88-4

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1,2-diazaspiro[4.4]nona-1,3-diene

InChI

InChI=1S/C7H10N2/c1-2-4-7(3-1)5-6-8-9-7/h5-6H,1-4H2

InChI Key

ZYTAAAFDDCKEDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C=CN=N2

Origin of Product

United States

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